molecular formula C9H13NOS B1366907 Ethanamine, 2-[(4-methoxyphenyl)thio]- CAS No. 36155-36-9

Ethanamine, 2-[(4-methoxyphenyl)thio]-

Cat. No.: B1366907
CAS No.: 36155-36-9
M. Wt: 183.27 g/mol
InChI Key: GXZCTRPMQTYSHX-UHFFFAOYSA-N
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Description

Ethanamine, 2-[(4-methoxyphenyl)thio]- is an organic compound characterized by the presence of an ethanamine group attached to a 4-methoxyphenylthio moiety

Scientific Research Applications

Ethanamine, 2-[(4-methoxyphenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, 2-[(4-methoxyphenyl)thio]- typically involves the reaction of 4-methoxythiophenol with an appropriate ethanamine derivative. One common method is the nucleophilic substitution reaction where 4-methoxythiophenol reacts with an ethanamine derivative under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethanamine, 2-[(4-methoxyphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of Ethanamine, 2-[(4-methoxyphenyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the side chain structure.

    2-(4-Methoxyphenyl)ethylamine: Similar aromatic structure but with a different functional group.

    4-Methoxybenzeneethanamine: Another related compound with a similar aromatic core.

Uniqueness: Ethanamine, 2-[(4-methoxyphenyl)thio]- is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZCTRPMQTYSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482933
Record name 2-[(4-Methoxyphenyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36155-36-9
Record name 2-[(4-Methoxyphenyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxythiophenol (50 g, 0.357 mol), 2-chloroethylamine monohydrochloride (39.8 g, 0.343 mol.), K2CO3 (78.8 g, 0.57 mol) and diisopropyl ethylamine (32 mL, 0.178 mol) were mixed in 200 mL of THF. The mixture was degassed for 5 min. under reduced pressure and refluxed under argon overnight. The solvent was removed and water (300 mL) was added to the flask. The mixture was extracted with dichloromethane (3×200 mL). The organics were collected, dichloromethane was removed and 50 mL conc. HCl was added, followed by 200 mL of water. The solution was extracted with 1:1 EtOAc/hexane (3×200 mL). The aqueous layer was adjusted to pH 10 with 2 M NaOH, and was extracted with dichloromethane (3×200 mL). The combined organic solution was dried over anhydrous sodium sulfate. Removal of solvent provided 61 g of the target compound as a colorless liquid, with a yield of 97%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step One
Name
Quantity
78.8 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
97%

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